molecular formula C9H9N3 B14237109 4-(2-Amino-3-iminocycloprop-1-en-1-yl)aniline CAS No. 243976-50-3

4-(2-Amino-3-iminocycloprop-1-en-1-yl)aniline

Katalognummer: B14237109
CAS-Nummer: 243976-50-3
Molekulargewicht: 159.19 g/mol
InChI-Schlüssel: ZLPGEZUPJFFXKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Amino-3-iminocycloprop-1-en-1-yl)aniline is a chemical compound with a unique structure that includes both an aniline and a cyclopropene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-3-iminocycloprop-1-en-1-yl)aniline can be achieved through several methods. One common approach involves the reaction of aniline derivatives with cyclopropene intermediates under specific conditions. For example, the reaction of 2-aminocycloprop-1-en-1-ylamine with aniline in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Amino-3-iminocycloprop-1-en-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amine compounds .

Wissenschaftliche Forschungsanwendungen

4-(2-Amino-3-iminocycloprop-1-en-1-yl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2-Amino-3-iminocycloprop-1-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Amino-3-iminocycloprop-1-en-1-yl)aniline is unique due to its combination of aniline and cyclopropene moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and reactivity that is not observed in simpler compounds .

Eigenschaften

CAS-Nummer

243976-50-3

Molekularformel

C9H9N3

Molekulargewicht

159.19 g/mol

IUPAC-Name

4-(2-amino-3-iminocyclopropen-1-yl)aniline

InChI

InChI=1S/C9H9N3/c10-6-3-1-5(2-4-6)7-8(11)9(7)12/h1-4,11H,10,12H2

InChI-Schlüssel

ZLPGEZUPJFFXKE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C(C2=N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.